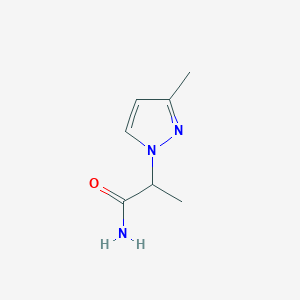

2-(3-methyl-1H-pyrazol-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest, while not directly studied in the provided papers, is related to various pyrazole derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved by reacting the appropriate diketone with a hydrazine derivative, followed by characterization using various spectroscopic techniques and X-ray crystallography . Similarly, the synthesis of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide was performed by reacting 3-iodopropanamide with 5-methyl-3-phenyl-1H-pyrazole in the presence of sodium carbonate . These methods could potentially be adapted for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanamide.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was determined using X-ray diffraction, revealing a monoclinic system with specific space group and unit cell parameters . The crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate also provided insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their functional groups. For instance, the amide group in pyrazole derivatives can engage in hydrogen bonding, contributing to the formation of supramolecular structures . The reactivity of the pyrazole ring itself can be exploited in the formation of coordination complexes with metals, as seen in the reaction of palladium(II) chloride with pyrazol-1-yl)propanamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and thermal stability. For example, the thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, providing information on its stability . The electronic structure and potential regions of electrophilic and nucleophilic attack can be determined using computational methods such as density functional theory (DFT) . Additionally, the nonlinear optical properties of pyrazole derivatives can be discussed based on their polarizability and hyperpolarizability values .

Applications De Recherche Scientifique

Chemical Complexes and Structures : A study by Palombo et al. (2019) detailed the preparation of new derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and their reactions with palladium(II) chloride, leading to the formation of various complexes. These findings contribute to understanding the chemical properties and potential applications of PPA in complex formation and structural chemistry.

Synthesis of Bioactive Compounds : Research on the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides, as reported by Bondavalli et al. (1990), highlighted the production of compounds with sedative and local anesthetic activities. Such studies are significant in the development of new pharmaceutical agents.

Antimicrobial Agents : The work of Abdel-Wahab et al. (2017) involved the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives with demonstrated antimicrobial properties. This research is crucial for the development of new antimicrobial drugs.

Catalysis and Synthesis Techniques : Zhang et al. (2014) Zhang, Jiang, & Huang, 2014 reported on the use of ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage, which is an innovative approach in catalytic synthesis, including the production of 3-(1H-indol-1-yl)propanamides.

Molecular Docking and Antimicrobial Studies : Punia et al. (2021) Punia, Verma, Kumar, Kumar, & Deswal, 2021 conducted a study involving the synthesis and molecular docking of pyrazole-imidazole-triazole hybrids, demonstrating antimicrobial activity and providing insights into their potential use in combating microbial resistance.

Orientations Futures

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . They have received attention for the development of new pesticides in recent years . This suggests that “2-(3-methyl-1H-pyrazol-1-yl)propanamide” and similar compounds could have potential applications in the future.

Propriétés

IUPAC Name |

2-(3-methylpyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-3-4-10(9-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUDXUINKZDUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-pyrazol-1-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)